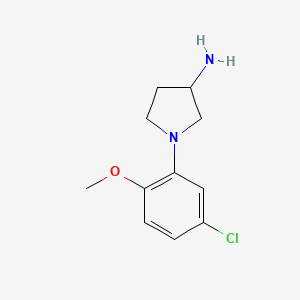

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine

Vue d'ensemble

Description

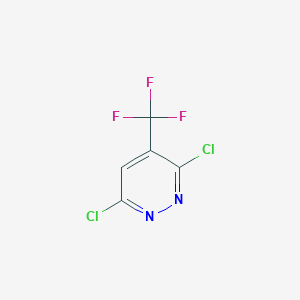

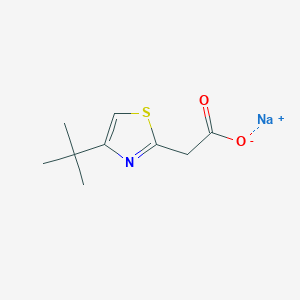

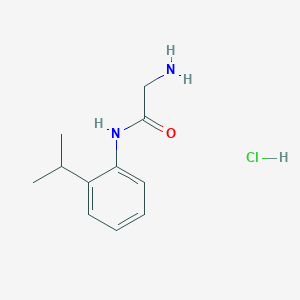

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15ClN2O . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl ring, which is substituted with a chlorine atom and a methoxy group .Applications De Recherche Scientifique

Pyrrolidin-3-amine and Pyrrole Derivatives

Pyrrolidin-3-amine forms the core structure of many biologically significant molecules including heme and chlorophyll. Pyrrole, a similar structure, is aromatic and known for its stability due to the delocalization of nitrogen electrons. Pyrrolidinones, closely related to pyrrolidin-3-amine, are nonaromatic cyclic amides widely used as intermediates, solvents, and wetting agents due to their relative low toxicity and high stability. Pyrrolidinones and their derivatives are crucial in the synthesis of a broad spectrum of compounds including hydroxypyrroles, pyrrolines, and polypyrroles, which have applications ranging from electrical conductivity to solvent use (Anderson & Liu, 2000).

Pyrrolidin-3-amine in Agrochemical and Medicinal Compound Synthesis

The structural flexibility of pyrrolidin-3-amine derivatives makes them valuable in synthesizing agrochemical and medicinal compounds. For instance, 5-methoxylated 3-pyrrolin-2-ones, derivatives of pyrrolidin-3-amine, are synthesized for their utility in preparing compounds for these industries. These derivatives are noted for their adaptability in forming adducts crucial for the development of agrochemicals and pharmaceuticals (Ghelfi et al., 2003).

Synthesis of Nitrogen Heterocyclic Compounds

Pyrrolidin-3-amine is a foundational structure in the synthesis of various nitrogen heterocyclic compounds. These compounds are integral in constructing a wide array of chemical structures, proving the versatility and importance of pyrrolidin-3-amine in synthetic chemistry, especially in the realm of pharmaceuticals and bioactive molecules (Farouk et al., 2021).

Conducting Polymers and Electrical Applications

Polypyrroles, which can be derived from pyrrolidin-3-amine structures, are known for forming highly stable, flexible films with electrical conductivity. These materials have significant implications in the field of electronics and materials science, highlighting the importance of pyrrolidin-3-amine derivatives in developing advanced materials (Armisheva et al., 2011).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that has been used to explore the pharmacophore space due to sp3-hybridization .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that the reaction conditions can influence the synthesis and functionalization of pyrrolidine rings .

Analyse Biochimique

Biochemical Properties

1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific receptors or enzymes, potentially modulating their activity. For instance, the pyrrolidine ring structure is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds . Additionally, the chloro and methoxy substituents may enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of target genes . These changes in gene expression can have downstream effects on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. Initially, the compound binds to specific biomolecules, such as receptors or enzymes, through interactions facilitated by its pyrrolidine ring and substituted phenyl group . This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For example, binding to an enzyme may inhibit its catalytic activity, thereby affecting the biochemical pathway it regulates . Additionally, this compound may influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and metabolic activity reported . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cellular function or protection against certain stressors . At higher doses, toxic or adverse effects may be observed, including cell death, tissue damage, or systemic toxicity . Threshold effects have been reported, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm . These findings underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . This metabolic process can lead to the formation of active or inactive metabolites, which may have different biological activities compared to the parent compound . Additionally, the compound’s metabolism can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism . The specific localization of the compound can have significant implications for its biological activity and overall cellular effects.

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-15-11-3-2-8(12)6-10(11)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFKNHKMXXEBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)

![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)